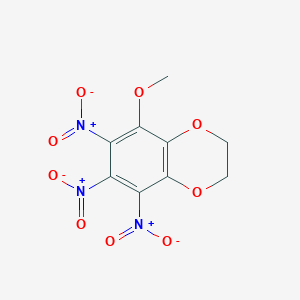

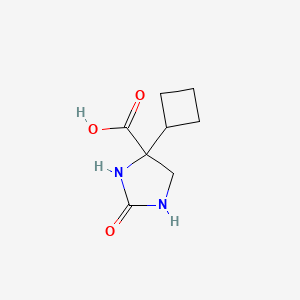

![molecular formula C17H18N2O4 B2828369 Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate CAS No. 338392-14-6](/img/structure/B2828369.png)

Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate is an organic compound with the molecular formula C17H18N2O4 . It is also known as ethyl 2-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]acetate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate involves a carbonyl group (C=O), an ester group (COO), and a methoxyaniline group (CH3OC6H4NH2). The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Applications De Recherche Scientifique

Synthesis and Analgesic-Antiinflammatory Activities

Ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates have been synthesized and demonstrated superior analgesic and antiinflammatory activities compared to reference drugs like aspirin and ibuprofen. These compounds, resulting from the reaction of ethyl 2-(3-pyridyl)acetate with phenyl chloroformate or methyl chloroformate, show the 1,4-dihydropyridyl ring system as a bioisostere for aryl (heteroaryl) ring present in non-steroidal antiinflammatory drugs (Agudoawu & Knaus, 2000).

Surface-Mediated Transformations on Gold

Ethanol's transformation into carbonyl compounds like acetaldehyde, ethyl acetate, acetic acid, and ketene occurs on Au(111) surfaces, revealing the reactivity of ethoxy and acetate as key intermediates in ethanol oxidation. This process, facilitated by surface oxygen coverage, provides insight into gold-mediated oxidation of alcohols, relevant to heterogeneous catalysis by supported gold nanoparticles (Liu et al., 2009).

Antimicrobial and Antioxidative Derivatives

Newly synthesized thiazolopyrimidine derivatives, created through the Biginelli reaction and subsequent transformations, have shown moderate to good antioxidant and antimicrobial activities. These compounds, obtained via methods including microwave-assisted synthesis, demonstrate the potential for development as pharmaceutical agents (Youssef & Amin, 2012).

Facile Synthesis of Heterocyclic Compounds

The title compound has been utilized in the facile synthesis of various heterocyclic compounds, including pyrrolidine-2-carboxylates and their ring-opening to homoallylic amines. These reactions, demonstrating the versatility of ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate derivatives in synthetic organic chemistry, enable the creation of diverse molecular structures with potential biological activities (Shimizu et al., 2010).

Propriétés

IUPAC Name |

ethyl 2-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-23-16(20)11-15-14(5-4-10-18-15)17(21)19-12-6-8-13(22-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRULJOZBMKCBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

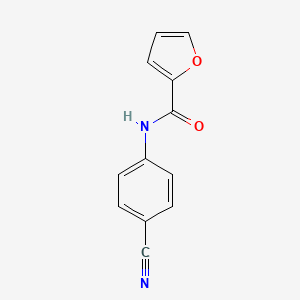

![(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2828290.png)

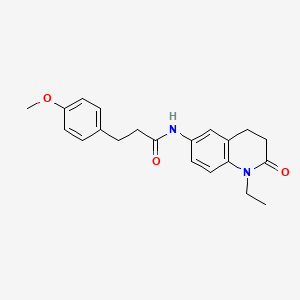

![3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid](/img/structure/B2828292.png)

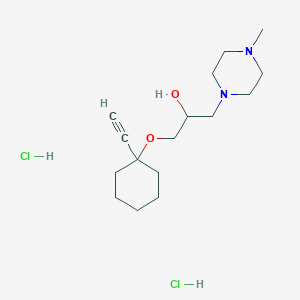

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B2828293.png)

![Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2828296.png)

![4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2828297.png)

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2828308.png)